REACTION_CXSMILES
|
[CH2:1]([O:3][C:4]([CH:6]1[CH:8]([C:9]2[C:18]3[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=3)[CH:12]=[CH:11][CH:10]=2)[O:7]1)=[O:5])[CH3:2].[H][H]>[OH-].[OH-].[Pd+2].C(O)C>[CH2:1]([O:3][C:4](=[O:5])[CH:6]([OH:7])[CH2:8][C:9]1[C:18]2[C:13](=[CH:14][CH:15]=[CH:16][CH:17]=2)[CH:12]=[CH:11][CH:10]=1)[CH3:2] |f:2.3.4|
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Name
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3-naphthalen-1-yl-oxirane-2-carboxylic acid ethyl ester
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Quantity
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21.26 g
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Type
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reactant
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Smiles
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C(C)OC(=O)C1OC1C1=CC=CC2=CC=CC=C12
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Name
|
|
Quantity
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1 g
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Type
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catalyst
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Smiles
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[OH-].[OH-].[Pd+2]
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Name
|
|
Quantity
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400 mL
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Type
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solvent
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Smiles
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C(C)O
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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FILTRATION
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Details
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The reaction was then filtered through a celite pad
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Type
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WASH
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Details
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The cake was washed with ethanol (100 mL)
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Type
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CONCENTRATION
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Details
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The reaction was then concentrated under reduced pressure
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Name
|
|
Type
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product
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Smiles
|
C(C)OC(C(CC1=CC=CC2=CC=CC=C12)O)=O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |